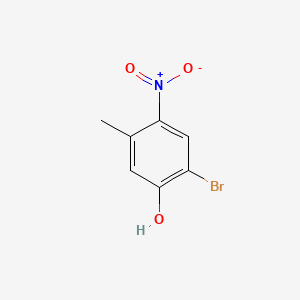

2-Bromo-5-methyl-4-nitrophenol

Descripción

Significance of Phenolic Derivatives in Modern Organic Synthesis

Phenolic derivatives are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. wisdomlib.org Their importance stems from the reactivity of the hydroxyl group and the aromatic ring, which can be tailored through the introduction of various substituents. wikipedia.org These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgresearchgate.net For instance, substituted phenols are crucial starting materials for creating benzopyran derivatives, which are significant in organic chemistry. wisdomlib.org The ability of the phenol functional group to undergo reactions like etherification, esterification, and electrophilic aromatic substitution makes it a valuable tool for chemists. wikipedia.org Furthermore, phenol derivatives can act as photocatalysts, enabling the construction of carbon-carbon bonds in synthetically useful organic transformations. units.it

Influence of Halogen and Nitro Substituents on Aromatic Systems

The presence of halogen and nitro groups significantly modifies the electronic properties and reactivity of an aromatic ring. Both halogens and nitro groups are electron-withdrawing through an inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. pressbooks.pubmsu.edulibretexts.org

The nitro group (–NO2) is a strong deactivating group due to both its inductive and resonance effects. pressbooks.pubmsu.edu It withdraws electron density from the aromatic ring, making it significantly less reactive. pressbooks.pubmsu.edu For example, a nitro substituent can decrease the reactivity of a benzene ring towards nitration by a factor of more than ten million. pressbooks.pub This deactivation is particularly pronounced at the ortho and para positions, making the meta position the favored site for further electrophilic attack. msu.edu

Positioning of 2-Bromo-5-methyl-4-nitrophenol in the Context of Substituted Nitrophenols

This compound belongs to the class of halogenated nitrophenols, which are compounds that have garnered attention in various research fields. These compounds are often used as intermediates in the synthesis of a wide range of industrial chemicals, including pesticides, dyes, and pharmaceuticals. mdpi.com The specific substitution pattern of this compound, with a bromine atom, a methyl group, and a nitro group on the phenol ring, gives it a unique set of chemical properties and potential applications.

The presence of the nitro group makes the phenolic proton more acidic compared to unsubstituted phenol. The bromine atom and the methyl group further modulate the electronic environment of the aromatic ring, influencing its reactivity in various chemical transformations.

Overview of Research Trajectories for Aromatic Halogenated Nitrophenols

Research into aromatic halogenated nitrophenols is multifaceted. One significant area of investigation is their role as intermediates in organic synthesis. mdpi.com The diverse functional groups on these molecules allow for a variety of chemical modifications, making them valuable building blocks for more complex structures.

Another important research trajectory is their environmental fate and potential for bioremediation. Halogenated nitroaromatic compounds can be environmental contaminants, and studies are exploring the use of microorganisms to degrade them. mdpi.com For example, research has been conducted on the microbial degradation of compounds like 2,6-dibromo-4-nitrophenol.

Furthermore, the biological activities of halogenated nitrophenols are being explored. Some studies have investigated the antimicrobial properties of related compounds. smolecule.com The unique electronic and structural features of these molecules make them candidates for further investigation in medicinal chemistry and materials science. smolecule.com

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol chemicalbook.com |

| CAS Number | 14401-60-6 chemicalbook.com |

This data is based on computed values.

Synthesis of this compound

One reported synthesis of this compound starts from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene. chemicalbook.com The process involves dissolving this starting material in dimethyl sulfoxide, followed by the addition of an aqueous sodium hydroxide solution. chemicalbook.com The mixture is then heated, and after cooling, acidified with hydrochloric acid. chemicalbook.com The final product is extracted with ethyl acetate and purified. chemicalbook.com

Propiedades

IUPAC Name |

2-bromo-5-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDQHXDORNHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702740 | |

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-60-6 | |

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-bromo-5-methyl-4-nitrophenol and Analogues

Established Synthetic Routes to 2-Bromo-5-methyl-4-nitrophenol

The synthesis of this compound can be achieved through various pathways, often involving the sequential introduction of functional groups onto an aromatic scaffold. The specific route chosen typically depends on the availability of starting materials and the desired regioselectivity.

Specific Reaction Conditions and Precursor Chemistry

A documented method for the preparation of this compound involves the nucleophilic aromatic substitution of a fluorinated precursor. chemicalbook.com Specifically, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene serves as a key intermediate. chemicalbook.com

The reaction proceeds by dissolving 1-bromo-2-fluoro-4-methyl-5-nitrobenzene in dimethyl sulfoxide (DMSO), followed by the addition of an aqueous sodium hydroxide solution. The mixture is heated to 100°C for approximately two hours to facilitate the displacement of the fluorine atom by a hydroxyl group. chemicalbook.com Following the reaction, the mixture is cooled and acidified with hydrochloric acid to protonate the resulting phenoxide and precipitate the desired product. The compound is then typically extracted with an organic solvent like ethyl acetate and purified. chemicalbook.com

Another relevant precursor is 2-bromo-5-methyl-phenol, which can be synthesized from 6-amino-m-cresol through a Sandmeyer-type reaction. This process involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide. chemicalbook.com Subsequent nitration of 2-bromo-5-methyl-phenol would be required to yield the final product, though this step necessitates careful control to achieve the correct isomer.

An alternative approach to a related precursor, 2-iodo-5-methyl-4-nitrophenol, starts from 2-amino-4-methylphenol (aminophenol 9). This is converted to 2-iodo-5-methylphenol (10) via a Sandmeyer reaction, which is then nitrated using concentrated nitric acid in dichloromethane to yield the iodinated nitrophenol (11). beilstein-journals.org

Mechanistic Analysis of Bromination and Nitration in Synthesis

The synthesis of this compound and its isomers is governed by the principles of electrophilic aromatic substitution (SEAr). The order of bromination and nitration steps is critical and depends on the directing effects of the substituents already present on the aromatic ring. wikipedia.orgbyjus.com

The SEAr mechanism generally proceeds in two steps:

The substituents on the benzene ring dictate the position of the incoming electrophile.

In the context of synthesizing this compound, if starting from m-cresol (3-methylphenol), the hydroxyl group would direct bromination to the ortho position (C2) and the nitro group to another ortho/para position (C4). The directing effects of the hydroxyl and methyl groups are synergistic in this case. The strong activating nature of the hydroxyl group means that reactions like nitration and bromination can often proceed under milder conditions than those required for benzene itself. savemyexams.com

Synthesis of Positional Isomers and Related Brominated Nitrophenols

The synthesis of positional isomers and related brominated nitrophenols often involves the strategic manipulation of directing group effects. The synthesis of these analogues provides insight into the factors controlling regioselectivity in polysubstituted aromatic systems.

A prominent example is the synthesis of 2,6-dibromo-4-nitrophenol. A well-established method starts from p-nitrophenol. In this procedure, p-nitrophenol is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added dropwise. orgsyn.org The reaction mixture is then heated to drive the reaction to completion and remove excess bromine. The product precipitates upon the addition of water and can be isolated in high yield (96-98%). orgsyn.org This reaction highlights how the activating hydroxyl group and the deactivating nitro group work together: the hydroxyl group directs the two bromine atoms to the positions ortho to it.

Another related compound, 2-bromo-4-nitrophenol, can be prepared via a multi-step sequence starting from benzene. One potential route involves the nitration of phenol to yield p-nitrophenol, followed by selective bromination at the C2 position, which is activated by the hydroxyl group. quora.com

The synthesis of 2-bromo-4-fluoro-5-nitrophenol has been achieved by the hydrolysis of its corresponding methyl carbonate precursor, 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate, using aqueous sodium hydroxide. prepchem.com

The table below summarizes the synthesis of some representative brominated nitrophenols.

| Compound Name | Starting Material | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 2,6-Dibromo-4-nitrophenol | p-Nitrophenol | Br₂, Glacial Acetic Acid | Room temp, then ~85°C | orgsyn.org |

| 2-Bromo-4-nitrophenol | p-Nitrophenol | Br₂ / FeBr₃ | Not specified | quora.com |

| 2-Bromo-4-fluoro-5-nitrophenol | 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate | NaOH(aq) | Reflux | prepchem.com |

| 2-Bromo-5-nitrophenol | 3-Bromophenol | HNO₃, H₂SO₄ | 0-10°C |

Multi-Step Synthetic Strategies and Yield Optimization

A key challenge in these syntheses is controlling regioselectivity. For instance, the nitration of substituted phenols can lead to a mixture of ortho and para isomers, reducing the yield of the desired product. ukessays.com Separating these isomers often requires techniques like steam distillation or column chromatography. ukessays.com For example, in the nitration of 3-bromophenol to produce 2-bromo-5-nitrophenol, controlling the temperature (below 10°C) and the rate of addition of nitric acid is crucial to minimize the formation of by-products.

Yield optimization strategies include:

Green Chemistry Approaches in the Synthesis of Substituted Phenols

Traditional methods for synthesizing substituted phenols often rely on harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on developing "green" methodologies that are safer, more efficient, and environmentally benign. rsc.org

One promising green approach for phenol synthesis is the ipso-hydroxylation of arylboronic acids. This method avoids many of the issues associated with traditional routes. A notable protocol uses aqueous hydrogen peroxide as a benign oxidant in ethanol, a green solvent. tandfonline.com This reaction can be rapid, sometimes completing in as little as one minute at room temperature, and can be scaled up, offering high yields without the need for chromatographic purification.

For nitration reactions, traditional use of concentrated nitric and sulfuric acids is hazardous. Greener alternatives are being explored. One such method involves using calcium nitrate in glacial acetic acid under microwave irradiation. This approach avoids strong, corrosive acids and has been shown to produce high yields (e.g., ~95% for the nitration of phenol) in a very short reaction time. wjpmr.com These methods reduce the use of hazardous substances and align with the principles of green chemistry. wjpmr.com

The use of lignin, a natural polyphenol, as a renewable alternative to petroleum-based phenol in the synthesis of phenolic resins is another significant area of green chemistry research. rsc.orgacs.org This strategy aims to reduce reliance on fossil fuels and utilize abundant biomass resources.

Chemical Reactivity and Derivative Formation of 2-bromo-5-methyl-4-nitrophenol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 2-Bromo-5-methyl-4-nitrophenol is susceptible to nucleophilic substitution, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group. This group activates the ring towards attack by nucleophiles, making the displacement of the bromine atom more favorable.

Common nucleophiles that can displace the bromine atom include amines and thiols. For instance, reaction with various amines can lead to the formation of the corresponding N-substituted 2-amino-5-methyl-4-nitrophenol derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 2-thioether-substituted-5-methyl-4-nitrophenols. These reactions are typically carried out in the presence of a base and a suitable solvent.

The general scheme for this reaction is as follows:

C_7H_6BrNO_3 + Nu:^- -> C_7H_6NO_3Nu + Br^-

Where Nu:^- represents a generic nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Examples | Product Type |

| Amines | Ammonia, primary amines, secondary amines | 2-Amino-5-methyl-4-nitrophenol derivatives |

| Thiols | Thiourea, sodium hydrosulfide | 2-Thio-5-methyl-4-nitrophenol derivatives |

| Alkoxides | Sodium methoxide, sodium ethoxide | 2-Alkoxy-5-methyl-4-nitrophenol derivatives |

It is important to note that the reaction conditions, such as temperature and the nature of the solvent, can significantly influence the yield and selectivity of the substitution product.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a common and synthetically useful transformation. georganics.sk This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the chemical properties of the aromatic ring.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, is a widely used method. smolecule.com Chemical reducing agents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., hydrochloric acid) are also effective. stackexchange.com Another approach involves the use of sodium dithionite (Na2S2O4) or hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon. google.com

The reduction of the nitro group yields 2-Bromo-5-methyl-4-aminophenol. This product is a valuable intermediate for the synthesis of various other compounds, including dyes and pharmaceuticals.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| H₂/Pd-C | Catalytic hydrogenation, a clean and efficient method. smolecule.com |

| Sn/HCl or Fe/HCl | Metal-acid reduction, a classic and robust method. stackexchange.com |

| Na₂S₂O₄ | Sodium dithionite, a milder reducing agent often used in aqueous media. |

| Hydrazine hydrate/FeCl₃/C | Catalytic transfer hydrogenation, avoids the use of high-pressure hydrogen gas. google.com |

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Derivatization of the Phenolic Hydroxyl Group through Esterification and Etherification

The phenolic hydroxyl group in this compound is acidic and can be readily derivatized through esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form a phenyl ester. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine leads to the formation of 2-bromo-5-methyl-4-nitrophenyl acetate.

Etherification:

Etherification of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. wisc.edu This method involves deprotonating the phenol with a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. For instance, reaction with methyl iodide after treatment with a base would yield 2-bromo-4-methoxy-5-methyl-1-nitrobenzene.

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Examples | Product Type |

| Esterification | Acetic anhydride, benzoyl chloride | Phenyl esters |

| Etherification | Methyl iodide, ethyl bromide (with a base) | Phenyl ethers |

These derivatization reactions are useful for protecting the hydroxyl group during other transformations or for modifying the biological and physical properties of the parent compound.

Oxidative Transformations of the Phenolic Ring System

The phenolic ring of this compound is susceptible to oxidation, although the presence of the deactivating nitro and bromo groups can influence the reactivity. Oxidation of phenols can lead to a variety of products, including quinones.

Strong oxidizing agents, such as potassium permanganate or chromium trioxide, can potentially oxidize the phenol to the corresponding quinone. However, the specific reaction conditions and the nature of the oxidant will determine the outcome. In some cases, oxidation might lead to degradation of the aromatic ring.

Recent research on the oxidation of nitrophenols has explored the use of advanced oxidation processes, such as those involving sulfate radicals (SO4•-). researchgate.net These studies have shown that the oxidation of nitrophenols can lead to the formation of polynitrated species through both denitration and renitration processes. researchgate.net The oxidation can also result in coupling products like nitrated biphenyls and diphenyl ethers. researchgate.net While these specific studies may not have used this compound, the general principles of nitrophenol oxidation are relevant.

Furthermore, electrochemical oxidation methods have been investigated for the transformation of nitrophenols. mdpi.com These methods can offer a controlled way to oxidize the phenolic compound.

Exploration of Novel Chemical Transformations and Rearrangements

The study of substituted nitrophenols has revealed interesting rearrangement reactions. For instance, certain o-nitrophenols can undergo rearrangement in strong acids like trifluoromethanesulphonic acid, where the nitro group migrates to a different position on the aromatic ring. rsc.org The rate and regioselectivity of these rearrangements are influenced by the other substituents present on the ring. rsc.org

The exploration of such novel transformations could lead to the synthesis of new and interesting derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation of 2-bromo-5-methyl-4-nitrophenol

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides data on crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, offering an unambiguous depiction of the molecule's three-dimensional structure.

Table 1: Illustrative Crystal Data for the Related Compound 2-Methyl-4-nitrophenol Note: This data is for a structurally similar compound and is provided for illustrative purposes.

| Parameter | Value | Reference |

| Empirical Formula | C₇H₇NO₃ | researchgate.net |

| Formula Weight | 153.14 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 5.6210 (11) | researchgate.net |

| b (Å) | 8.7420 (17) | researchgate.net |

| c (Å) | 14.300 (3) | researchgate.net |

| β (°) | 100.71 (3) | researchgate.net |

| Volume (ų) | 690.4 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Vibrational Spectroscopy Investigations (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

No complete experimental IR or Raman spectrum for 2-Bromo-5-methyl-4-nitrophenol has been published in the available literature. However, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups and data from analogous compounds like 2-Bromo-4-nitrophenol and other nitrophenol derivatives. spectrabase.comresearchgate.net The spectra would be dominated by vibrations of the hydroxyl, nitro, methyl, and aromatic groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch | Phenolic -OH | ~3200 - 3500 | Broad band, indicative of hydrogen bonding. |

| C-H stretch | Aromatic | ~3000 - 3100 | Sharp, medium-to-weak bands. |

| C-H stretch | Methyl (-CH₃) | ~2850 - 3000 | Symmetric and asymmetric stretching. |

| C=C stretch | Aromatic Ring | ~1450 - 1600 | Multiple bands characteristic of the benzene ring. |

| NO₂ stretch | Nitro Group | ~1500 - 1560 (asymmetric) | Strong absorption bands. researchgate.net |

| ~1300 - 1370 (symmetric) | Strong absorption bands. researchgate.net | ||

| C-O stretch | Phenolic C-O | ~1200 - 1260 | Strong band. |

| C-Br stretch | Bromo Group | ~500 - 650 | Typically in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Specific experimental NMR data for this compound is not found in the surveyed literature. The expected spectra can be inferred from the molecular structure and data from similar compounds, such as 2-bromo-4-methyl-6-nitrophenol. cdnsciencepub.com For ¹H NMR, two signals are expected in the aromatic region, along with singlets for the methyl and hydroxyl protons. For ¹³C NMR, seven distinct signals corresponding to the seven carbon atoms of the molecule are anticipated.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Spectrum | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | H on C3 | ~8.0 - 8.3 | Singlet | Downfield due to adjacent NO₂ group. |

| H on C6 | ~7.0 - 7.3 | Singlet | Upfield relative to H3. | |

| -CH₃ | ~2.3 - 2.5 | Singlet | Typical range for an aryl methyl group. | |

| -OH | ~10.0 - 11.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | C1 (-OH) | ~150 - 155 | Singlet | Deshielded by oxygen. |

| C2 (-Br) | ~110 - 115 | Singlet | Shielded by bromine's heavy atom effect. | |

| C3 | ~140 - 145 | Singlet | ||

| C4 (-NO₂) | ~138 - 143 | Singlet | Deshielded by the nitro group. | |

| C5 (-CH₃) | ~130 - 135 | Singlet | ||

| C6 | ~125 - 130 | Singlet | ||

| -CH₃ | ~20 - 22 | Singlet | Typical range for an aryl methyl carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. The nitrophenol structure contains a highly conjugated system and chromophoric groups (-NO₂) that give rise to characteristic absorptions.

While a specific spectrum for this compound is not available, its UV-Vis profile is expected to be characteristic of nitrophenol derivatives. mdpi.com These compounds typically exhibit two main absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions. The electronic spectrum of nitrophenols is sensitive to the pH of the solution; the formation of the phenolate ion upon deprotonation causes a bathochromic (red) shift to longer wavelengths, often around 400-420 nm. mdpi.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Notes |

| π → π | Phenyl ring, Nitro group | ~270 - 320 | High-intensity band associated with the conjugated system. |

| n → π | Nitro group | ~350 - 420 | Lower intensity band, may be obscured by the π→π* transition or shifted upon phenolate formation. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

The molecular formula of this compound is C₇H₆BrNO₃, with a monoisotopic mass of approximately 230.95 g/mol . epa.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: [M]⁺ and [M+2]⁺. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂), the bromine atom (-Br), and other small molecules. Data from the isomer 2-bromo-4-methyl-6-nitrophenol shows prominent peaks at m/z 231 and 233. nist.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion | Notes |

| 231 / 233 | [C₇H₆BrNO₃]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) showing the characteristic 1:1 bromine isotope pattern. |

| 185 / 187 | [C₇H₆BrO]⁺ | Fragment from the loss of the nitro group (-NO₂, 46 Da). |

| 152 | [C₇H₅NO₃]⁺ | Fragment from the loss of the bromine radical (·Br, 79/81 Da). |

| 122 | [C₇H₄O₂]⁺ | Possible fragment from loss of Br and NO₂. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Computational Chemistry and Theoretical Investigations of 2-bromo-5-methyl-4-nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. jcsp.org.pksci-hub.se For a molecule like 2-bromo-5-methyl-4-nitrophenol, DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. researchgate.netsci-hub.se

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Br, C-N, N-O, C-O, and C-C bonds within the benzene ring. The planarity of the phenyl ring and the orientation of the hydroxyl, methyl, and nitro groups relative to the ring would be determined by the calculated dihedral angles. sci-hub.se The results of these geometry optimizations are fundamental, as they provide the low-energy structure used for all subsequent property calculations. Comparisons between theoretically calculated geometries and experimental data from X-ray crystallography, if available, are used to validate the chosen computational method. jcsp.org.pk

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is illustrative and shows the type of data that would be generated from DFT calculations. Actual values require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | e.g., 1.89 Å |

| Bond Length | C4-N | e.g., 1.45 Å |

| Bond Length | C1-O | e.g., 1.36 Å |

| Bond Angle | C1-C2-Br | e.g., 119.5° |

| Bond Angle | C3-C4-N | e.g., 118.8° |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups would significantly influence the energies and spatial distributions of these orbitals. The HOMO is likely localized on the electron-rich phenyl ring and hydroxyl group, while the LUMO would be expected to be concentrated around the electron-deficient nitro group. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ²/ (2η), where μ is the chemical potential (≈ -χ). nih.gov

These descriptors provide quantitative measures of the molecule's stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital and Reactivity Descriptor Data This table illustrates the kind of data obtained from FMO analysis. Specific values for the target compound are not available from the search results.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | e.g., -6.1 eV |

| LUMO Energy | ELUMO | e.g., -2.5 eV |

| Energy Gap | ΔE | e.g., 3.6 eV |

| Electronegativity | χ | e.g., 4.3 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. jcsp.org.pk It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the phenolic oxygen, making these the primary sites for interaction with positive charges or electrophiles. jcsp.org.pkresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netsci-hub.se

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the phenol, symmetric and asymmetric stretches of the NO₂ group, C-Br stretching, and various aromatic C-C and C-H vibrations. The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts are compared to experimental NMR data to aid in the assignment of signals to specific atoms in the molecule, confirming its structural connectivity.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths. acs.orgresearchgate.net This information allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from HOMO to LUMO.

Investigation of Tautomeric Equilibria and Conformational Stability

For molecules like this compound, different structural forms, or isomers, can exist. These include conformational isomers (conformers) that differ by rotation around single bonds and tautomers that differ in the location of a proton.

Conformational Stability: The orientation of the hydroxyl (-OH) group relative to the bromine atom can lead to different conformers. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation. The potential energy surface can be scanned by systematically changing specific dihedral angles to map out the energy landscape.

Tautomeric Equilibria: Phenolic compounds can potentially exist in equilibrium with their keto tautomers. jcsp.org.pkacs.org In the case of this compound, a proton could transfer from the hydroxyl oxygen to one of the nitro group oxygens or a carbon atom on the ring. DFT calculations can be performed on these different tautomeric forms to compare their relative stabilities. For most simple phenols, the enol (phenolic) form is significantly more stable than the keto form. acs.org The calculated energy difference can be used to estimate the equilibrium constant between the tautomers.

Theoretical Studies on Nonlinear Optical Properties

Molecules with significant charge asymmetry, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), can exhibit nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. nih.govdntb.gov.ua

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ). DFT calculations can predict these properties. scispace.com For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a dipole moment and enhances the potential for a significant NLO response.

Theoretical calculations would determine the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scispace.comworldscientific.com The magnitude of the first-order hyperpolarizability is a key indicator of second-order NLO activity. The calculated values are often compared to a standard reference material like urea to assess the potential of the compound for NLO applications. acs.orgscispace.com

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the theoretical calculations that quantify various aspects of a molecule's electronic structure. These descriptors are instrumental in establishing structure-property and structure-activity relationships (QSAR).

Beyond the FMO-based descriptors, analysis of the Mulliken or Natural Population Analysis (NPA) atomic charges provides insight into the charge distribution on an atom-by-atom basis. jcsp.org.pkscispace.com This data can highlight the electrophilic and nucleophilic nature of different atoms within the molecule. For this compound, one would expect the oxygen and nitrogen atoms of the nitro group to carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen of the hydroxyl group would be positively charged. These descriptors collectively help in understanding and predicting the chemical behavior and potential applications of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Direct molecular dynamics (MD) simulation studies specifically targeting the dynamic behavior of this compound are not extensively documented in publicly available research. However, the application of MD simulations to the broader class of nitrophenols and their halogenated derivatives provides significant insights into the types of dynamic processes and molecular interactions that are computationally investigated for these compounds. These studies explore phenomena ranging from excited-state dynamics and intersystem crossings to interactions with biological macromolecules and the influence of solvent environments.

Research on related nitrophenol compounds demonstrates the utility of MD simulations in understanding their behavior at a molecular level. For instance, MD simulations have been employed to investigate how nitrophenols, including brominated variants (BNPs), interact with and disrupt thyroid hormone transport proteins. nih.gov These computational studies provide molecular-level insights into the binding modes and sites of nitrophenols within the protein cavity, complementing experimental spectroscopic data. nih.gov The simulations can reveal key interactions, such as hydrogen bonding, that are responsible for the binding and potential endocrine-disrupting effects of these compounds. nih.gov

Furthermore, ab initio nonadiabatic molecular dynamics simulations have been crucial in elucidating the ultrafast excited-state dynamics of fundamental nitrophenol isomers like ortho-, meta-, and para-nitrophenol. rsc.orgnih.gov These studies track the complex pathways of energy dissipation after photoexcitation, including processes like excited-state intramolecular proton transfer (ESIPT), internal conversion, and intersystem crossing to triplet states, which often occur on femtosecond to picosecond timescales. rsc.orgnih.govmdpi.com The simulations help to interpret experimental results from time-resolved spectroscopy and provide a detailed picture of conformational changes, such as the twisting of the nitro group, which are critical to the photochemistry of these molecules. mdpi.com

While not focused on the intrinsic dynamics of the molecule in solution, MD simulations have also been used to study the adsorption behavior of phenol molecules on functionalized graphene surfaces, including those modified with bromine. researchgate.net Such studies are relevant for understanding the environmental fate and potential remediation of phenolic pollutants.

The table below summarizes findings from MD simulations on related nitrophenol compounds, illustrating the scope and nature of these computational investigations.

| Subject of Simulation | Compound(s) Studied | Key Research Findings from MD Simulations |

| Protein-Ligand Interaction | Brominated Nitrophenols (BNPs) | Elucidated binding modes and sites of BNPs in thyroid hormone transport proteins, identifying key hydrogen bonds and supporting experimental findings of binding affinity. nih.gov |

| Excited-State Dynamics | p-Nitrophenol (PNP), m-Nitrophenol (MNP) | Investigated ultrafast intersystem crossing mechanisms, identifying dominant relaxation pathways and their time constants (e.g., S1 → T2 relaxation in femtoseconds). rsc.org |

| Photochemistry | o-Nitrophenol (o-NP) | Provided evidence for ultrafast excited-state intramolecular proton transfer (ESIPT) followed by rapid decay through internal conversion or intersystem crossing to long-lived triplet states. nih.gov |

| Biological Activity | 3-Nitrophenol derivatives | Used to establish a relationship between the compound's structure and its observed memory-enhancing activity by studying its interaction with acetylcholinesterase. researchgate.net |

These examples underscore the power of molecular dynamics simulations to probe the complex, time-dependent behavior of nitrophenol derivatives. Although specific data for this compound is lacking, the established methodologies from these studies on analogous compounds provide a clear framework for any future computational investigations into its dynamic properties.

Research into Biological Activities of 2-bromo-5-methyl-4-nitrophenol Academic Perspectives

Investigations of Antimicrobial Properties in Laboratory Settings

Direct laboratory investigations on the antimicrobial properties of 2-Bromo-5-methyl-4-nitrophenol are not extensively documented in publicly available literature. However, research on analogous compounds, particularly those containing bromo and nitro functional groups on a phenolic or aromatic framework, demonstrates significant antimicrobial potential.

Studies on flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups has a significant effect on their antimicrobial properties. nih.govmdpi.com For instance, 6-bromo-8-nitroflavone was found to inhibit the growth of various pathogenic bacteria and yeasts. mdpi.com Similarly, aminobenzylated 4-nitrophenols have been identified as potent antibacterial agents, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 1.23 μM against a range of bacteria. acs.org The phenol functionality was found to be crucial for these antibacterial properties. acs.org

Furthermore, research into benzimidazole derivatives, which incorporate a bromophenol moiety, has revealed considerable antibacterial activity. lew.ro For example, 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol and its metal complexes showed strong activity against Staphylococcus aureus and Staphylococcus epidermidis. semanticscholar.org The bromo derivatives of certain ligands were found to have higher stability, and their metal complexes exhibited selective and potent antibacterial effects. researchgate.net These findings suggest that the combination of a bromine atom and a nitro group on an aromatic structure, as seen in this compound, is a key feature for antimicrobial action.

| Compound Class | Specific Example | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| Brominated Nitroflavonoids | 6-Bromo-8-nitroflavone | Inhibited growth of pathogenic bacteria and yeast, including E. faecalis. | mdpi.com |

| Aminobenzylated 4-Nitrophenols | Chloro derivative 13 | MIC and MBC values as low as 1.23 μM against most tested bacteria. | acs.org |

| Bromophenol Benzimidazole Derivatives | 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol | Strong activity against S. aureus and S. epidermidis. | semanticscholar.org |

| Halogenated Nitrophenol Benzimidazoles | HL(3) [a bromo-nitro-benzimidazolyl-phenol] | More active than the antibiotic Ciprofloxacin against S. epidermidis. | researchgate.net |

Studies on Antifungal Properties in Experimental Models

Similar to its antimicrobial profile, the specific antifungal activity of this compound has not been a direct focus of published research. Nevertheless, the broader class of nitrophenol and bromophenol derivatives has demonstrated notable antifungal effects in various experimental models.

For example, certain o-nitrophenol derivatives have been assessed for their activity against fungal strains, although some showed weak effects with MIC values between 100 to 200 μg/mL. researchgate.net More potently, metal complexes of bromophenol-containing ligands have shown significant antifungal activity against Candida albicans. semanticscholar.orgresearchgate.net The Hg(II) and Ag(I) complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol, in particular, were found to have superior activity against all tested microorganisms, including C. albicans. semanticscholar.org This highlights the potential of the core bromonitrophenol structure in antifungal applications, which may be enhanced through complexation with metal ions.

Cellular Interaction Studies, Including Effects on Cellular Components

The cellular interactions of this compound can be inferred from the behavior of related nitrophenols. The nitro group is a key feature, as it can be reduced within cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and modify various cellular components, including proteins and nucleic acids.

Studies on other nitro-substituted aromatic compounds have shown that they can induce the formation of reactive oxygen species (ROS). nih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This stress, in turn, can damage cellular macromolecules and trigger signaling pathways associated with inflammation and programmed cell death (apoptosis). For example, certain 4-nitro-substituted diaryltriazenes have been shown to induce ROS, which provokes endoplasmic reticulum (ER) stress, ultimately leading to apoptosis. nih.gov

The primary mechanism of action associated with many nitrophenols is their activity as protonophores, or "uncouplers" of oxidative phosphorylation. oup.com In this process, the phenolic compound can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling leads to a decrease in cellular energy production, increased oxygen consumption, and the generation of heat. The efficiency of this process is often related to the acidity (pKa) of the phenol. oup.com

Another proposed mechanism for substituted phenols involves their electrophilicity. researchgate.net A strong correlation between the electrophilicity of certain phenols and their biological toxicity suggests a mechanism involving direct covalent reaction with biological macromolecules, such as proteins and enzymes, leading to their inactivation and disruption of cellular function. researchgate.net

Based on the mechanisms described above, this compound would likely affect several key biochemical pathways:

Oxidative Phosphorylation: As an uncoupler, the compound would directly interfere with the electron transport chain and ATP synthase machinery in mitochondria, disrupting the primary pathway for cellular energy production.

Cellular Respiration: By dissipating the proton gradient, the feedback control on the electron transport chain would be released, leading to an uncontrolled increase in the rate of oxygen consumption.

Apoptosis Pathways: The induction of ROS and ER stress can activate intrinsic and extrinsic apoptotic pathways, involving caspases and other signaling molecules that execute programmed cell death. nih.gov

Enzyme-Catalyzed Pathways: Direct interaction with enzymes through covalent modification or non-covalent binding could inhibit numerous metabolic and signaling pathways critical for cell survival and proliferation.

Mechanisms of Action at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) Studies for Substituted Nitrophenols

The biological activity of substituted phenols is highly dependent on the nature and position of the substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies have identified several key physicochemical parameters that govern their effects. oup.comresearchgate.net

Lipophilicity (log Kow): This parameter describes the compound's ability to partition into lipid membranes. Higher lipophilicity often enhances the ability of a compound to cross cell membranes and accumulate within cells, which can increase its biological activity, particularly for compounds acting via a narcotic mechanism. oup.comresearchgate.net

Acidity (pKa): The acidity of the phenolic hydroxyl group is crucial, especially for mechanisms like oxidative uncoupling. The activity is often optimal within a specific pKa range (e.g., 3.8 to 8.5 for oxidative uncoupling), as it determines the balance between the protonated and deprotonated forms of the phenol at physiological pH. oup.com

Electronic Effects: The electron-withdrawing or -donating nature of substituents significantly influences reactivity. The nitro group in this compound is strongly electron-withdrawing, which increases the acidity of the phenolic proton and enhances the electrophilicity of the aromatic ring.

Steric Factors: The size and position of substituents can influence how the molecule binds to target sites like enzyme active sites.

For bromophenols specifically, studies have shown that the degree of bromination can be critical for bioactivity. For instance, the inhibitory activity against the enzyme isocitrate lyase was found to increase with the number of bromine atoms on the phenolic rings. mdpi.com The combination of a bromo substituent and a nitro group often leads to potent biological effects due to the interplay of steric and electronic properties. researchgate.net

| Structural Feature / Parameter | Influence on Biological Activity | Example from Research | Reference |

|---|---|---|---|

| Nitro Group (-NO₂) | Strongly electron-withdrawing; increases acidity (lowers pKa) and electrophilicity. Can be reduced to reactive intermediates. | Nitrophenol toxicity is linked to oxidative uncoupling, which is dependent on pKa. | oup.com |

| Bromo Group (-Br) | Increases lipophilicity and can be essential for binding to specific biological targets. | The number of bromine atoms in bromophenols correlates with increased enzyme inhibition (isocitrate lyase). | mdpi.com |

| Methyl Group (-CH₃) | Electron-donating; increases lipophilicity. Its position can influence steric interactions. | The position of methyl substituents on aminobenzylated 4-nitrophenols affects antibacterial efficacy. | acs.org |

| Lipophilicity (log Kow) | Governs membrane permeability and accumulation in cells. A key parameter in QSAR models for toxicity. | Toxicity of many phenols shows a strong correlation with log Kow, indicative of a polar narcotic mechanism. | researchgate.net |

Enzyme Modulation and Binding Studies

There are no specific studies on the interaction of this compound with enzymes. However, the broader class of nitrophenol derivatives has been shown to be effective enzyme inhibitors.

Acetohydroxyacid Synthase (AHAS) Inhibition: Certain N-nitrophenyl derivatives have been designed and synthesized as inhibitors of AHAS, an important enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.gov Some of these compounds showed inhibitory concentrations (IC50) in the micromolar range. nih.gov

Acetylcholinesterase (AChE) Inhibition: Derivatives of 3-nitrophenol have been evaluated as potential inhibitors of AChE, an enzyme critical for neurotransmission. researchgate.net

Isocitrate Lyase (ICL) Inhibition: Bromophenols isolated from marine algae have demonstrated potent inhibitory activity against ICL, a key enzyme in the glyoxylate cycle of many pathogenic microorganisms and plants. mdpi.com The diphenylmethane skeleton and the bromine moiety were found to be essential for this inhibition. mdpi.com

Environmental Fate and Degradation Studies of 2-bromo-5-methyl-4-nitrophenol

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

The degradation of nitrophenols in the environment is significantly influenced by photolysis, the breakdown of compounds by light. In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic hydrocarbons with nitrogen oxides. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis and physical removal processes like rain and snow being major determinants of their fate. cdc.gov

In aqueous environments, photolysis is a key degradation process, particularly in surface waters where sunlight penetration is highest. cdc.gov The efficiency of this process can be enhanced by the presence of other reactive species. For instance, the UV/HOCl process has been shown to significantly accelerate the degradation of 4-nitrophenol compared to UV irradiation or chlorination alone. mdpi.com This enhanced degradation is attributed to the generation of highly reactive free radicals such as hydroxyl (HO•) and chlorine (Cl•) radicals. mdpi.com The photolysis of nitrophenols can lead to the formation of various intermediates. For example, the photolysis of 2-nitrophenol can produce HONO. mdpi.com

While specific data on the photolytic degradation of 2-Bromo-5-methyl-4-nitrophenol is limited, the behavior of related compounds provides valuable insights. For example, studies on methyl-2-nitrophenols suggest that photolysis is a more dominant atmospheric loss process than their reaction with OH radicals. researchgate.net The rate of photolysis is influenced by the specific isomers and the presence of other substances in the environment. researchgate.netcopernicus.org

Biodegradation Mechanisms and Microbial Catabolism of Halogenated Nitrophenols

Microbial catabolism is a critical pathway for the breakdown of halogenated nitrophenols in the environment. These compounds, often used in industrial and agricultural applications, can persist and pose risks to ecosystems and human health. doi.org Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach for their removal. doi.orgresearchgate.net

Identification and Characterization of Microbial Strains Involved in Degradation

A variety of microbial strains have been identified with the ability to degrade nitrophenols and their halogenated derivatives. These microorganisms are often isolated from contaminated soils and water, demonstrating their adaptation to these challenging environments. researchgate.netacs.org

Several bacterial genera are notable for their capacity to break down these compounds, including:

Cupriavidus : Cupriavidus sp. strain CNP-8 can utilize 2,6-dibromo-4-nitrophenol (2,6-DBNP) as its sole source of carbon, nitrogen, and energy. doi.orgnih.gov It can also degrade 2-chloro-5-nitrophenol. frontiersin.org

Burkholderia : Burkholderia sp. strain SJ98 is capable of degrading 3-methyl-4-nitrophenol (3M4NP), p-nitrophenol (PNP), and 2-chloro-4-nitrophenol (2C4NP). frontiersin.orgfrontiersin.orgasm.org Burkholderia sp. strain RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol. plos.org

Rhodococcus : Rhodococcus imtechensis strain RKJ300 can utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. acs.org Rhodococcus sp. strain 21391 demonstrates a high capacity for p-nitrophenol degradation. nih.gov

Pseudomonas : Pseudomonas putida DLL-E4 is a known p-nitrophenol-degrading bacterium. asm.org

Arthrobacter : Arthrobacter sp. has been reported to degrade 2-chloro-4-nitrophenol. plos.org

Fungi also play a role in the degradation of these compounds. For example, Caldariomyces fumago has been identified as capable of degrading halogenated nitrophenols. mdpi.com

Microbial Strains Involved in Halogenated Nitrophenol Degradation

| Microorganism | Degraded Compound(s) | Reference |

|---|---|---|

| Cupriavidus sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol, 2-chloro-5-nitrophenol | doi.orgnih.govfrontiersin.org |

| Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol, p-nitrophenol, 2-chloro-4-nitrophenol | frontiersin.orgfrontiersin.orgasm.org |

| Burkholderia sp. strain RKJ 800 | 2-chloro-4-nitrophenol | plos.org |

| Rhodococcus imtechensis strain RKJ300 | 4-nitrophenol, 2-chloro-4-nitrophenol, 2,4-dinitrophenol | acs.org |

| Pseudomonas putida DLL-E4 | p-nitrophenol | asm.org |

| Caldariomyces fumago | Halogenated nitrophenols | mdpi.com |

Elucidation of Enzymatic Pathways and Gene Clusters for Biotransformation

The microbial degradation of halogenated nitrophenols involves specific enzymatic pathways and gene clusters. Biotransformation is a key process where foreign compounds are converted into other chemicals by the body. mhmedical.comopenaccessjournals.com

Two primary aerobic degradation pathways for nitrophenols have been identified: the hydroquinone (HQ) pathway, common in Gram-negative bacteria, and the 1,2,4-benzenetriol (BT) pathway, typically found in Gram-positive bacteria. nih.gov Both pathways are initiated by p-nitrophenol monooxygenases. nih.gov

Key enzymes and gene clusters involved in the degradation of halogenated nitrophenols include:

pnp gene cluster : In Burkholderia sp. strain SJ98, the pnpABA1CDEF gene cluster is responsible for the degradation of 3M4NP, PNP, and 2C4NP. frontiersin.orgfrontiersin.orgasm.org The PnpA enzyme, a PNP 4-monooxygenase, catalyzes the initial monooxygenation step. frontiersin.orgfrontiersin.org

hnp gene cluster : In Cupriavidus sp. strain CNP-8, the hnp gene cluster is responsible for 2,6-DBNP catabolism. HnpA, a FADH2-dependent monooxygenase, in conjunction with the flavin reductase HnpB, catalyzes the sequential denitration and debromination of 2,6-DBNP to form 6-bromohydroxyquinol (6-BHQ). HnpC, a 6-BHQ 1,2-dioxygenase, is then proposed to catalyze the ring-cleavage of 6-BHQ.

had operon : In Ralstonia pickettii DTP0602, the had operon contains enzymes with the potential to degrade halogenated phenols and nitrophenols. nih.gov HadA is a two-component monooxygenase with both dehalogenation and denitration activities. nih.gov HadB is a quinone reductase, and HadX is a flavin reductase that provides the necessary FADH- for HadA. nih.gov

The degradation process often involves the initial removal of the nitro group, followed by the cleavage of the halogen. For example, in the degradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8, the process involves sequential denitration and debromination.

Kinetic Studies of Biodegradation Processes

The rate of biodegradation of halogenated nitrophenols is often dependent on the substrate concentration and can be described by kinetic models. High concentrations of these compounds can be inhibitory to the degrading microorganisms. frontiersin.org

For example, the degradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8 follows the Haldane inhibition model. doi.org This model is used to describe substrate inhibition. The kinetic parameters for this degradation are a maximum specific growth rate (μmax) of 0.096 h⁻¹, a half-saturation constant (Ks) of 0.05 mM, and an inhibition constant (Ki) of 0.31 mM. doi.orgnih.gov The strain was able to degrade 2,6-DBNP at concentrations up to 0.7 mM. doi.orgnih.gov

Similarly, the biodegradation of 4-nitrophenol in a sequencing batch reactor was also well-correlated by the Haldane equation, with a Ks of 17.6 mg/L and a Ki of 30.7 mg/L. nih.gov The degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8 was also found to be concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹. frontiersin.org

Kinetic Parameters for the Biodegradation of Halogenated Nitrophenols

| Compound | Microorganism | Kinetic Model | μmax | Ks | Ki | Reference |

|---|---|---|---|---|---|---|

| 2,6-dibromo-4-nitrophenol | Cupriavidus sp. strain CNP-8 | Haldane | 0.096 h⁻¹ | 0.05 mM | 0.31 mM | doi.orgnih.gov |

| 4-nitrophenol | Mixed culture | Haldane | - | 17.6 mg/L | 30.7 mg/L | nih.gov |

| 2-chloro-5-nitrophenol | Cupriavidus sp. strain CNP-8 | - | 21.2 ± 2.3 μM h⁻¹ (max specific degradation rate) | - | - | frontiersin.org |

Environmental Persistence and Identification of Transformation Products

The environmental persistence of this compound is influenced by its susceptibility to degradation processes. While specific data for this compound is scarce, information on related halogenated nitrophenols indicates that they can be persistent in the environment. researchgate.net The nitro group, in particular, makes these compounds recalcitrant to degradation. researchgate.netdntb.gov.ua

During degradation, a variety of transformation products can be formed. For example, the microbial degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 leads to the formation of methyl-1,4-benzoquinone and methylhydroquinone as intermediates before the aromatic ring is cleaved. frontiersin.org The degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis strain RKJ300 produces chlorohydroquinone and hydroquinone as intermediates. acs.org In the case of 2,6-DBNP degradation by Cupriavidus sp. strain CNP-8, 6-bromohydroxyquinol is a key intermediate.

Adsorption and Mobility in Soil and Aquatic Matrices

The movement of this compound in the environment is governed by its adsorption to soil particles and its mobility in water. There is limited specific data available for the soil adsorption coefficient (Koc) of this compound. chemsrc.com

However, the properties of related nitrophenols suggest that they are likely to be mobile in soil and aquatic systems. A non-steady-state equilibrium model predicted that the majority of 4-nitrophenol released into the environment would partition into water (94.6%) and sediment (4.44%), with only a small fraction remaining in the soil (0.95%). cdc.gov The mobility of these compounds is influenced by factors such as their water solubility and their interaction with organic matter in soil and sediment. The degradation of nitrophenols in soil can be relatively rapid under aerobic conditions. cdc.gov

Potential Academic and Industrial Applications of 2-bromo-5-methyl-4-nitrophenol

Utility as a Versatile Synthetic Intermediate for Advanced Organic Molecules

The primary application of 2-Bromo-5-methyl-4-nitrophenol lies in its role as a versatile intermediate in organic synthesis. The presence of multiple functional groups—hydroxyl, bromo, and nitro groups—on the aromatic ring allows for a variety of chemical transformations. These reactive sites can be selectively targeted to build more complex molecular architectures.

For instance, the nitro group can be reduced to form an amino group, yielding aminophenol derivatives which are themselves important precursors in the synthesis of dyes and pharmaceuticals. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. Furthermore, the phenolic hydroxyl group can undergo etherification or esterification reactions. This multi-faceted reactivity makes the compound a valuable starting point for constructing a diverse array of organic molecules for research and industrial purposes. A known synthetic route to produce this compound itself involves the reaction of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene with sodium hydroxide in dimethyl sulfoxide. chemicalbook.com

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Reagents & Conditions |

| Nitro Group | Reduction | Aminophenols | Hydrogen gas with a catalyst (e.g., Pd/C) |

| Bromo Group | Substitution | Methoxy derivatives | Nucleophiles like sodium methoxide in methanol |

| Phenolic Hydroxyl | Oxidation | Quinone derivatives | Oxidizing agents like potassium permanganate |

| Bromo Group | Cross-Coupling | Bi-aryl compounds | Boronic acids with a palladium catalyst (Suzuki coupling) |

Role in the Development of Research-Grade Agrochemical Compounds

While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant to agrochemical research. Nitrophenolic compounds have been investigated for various biological activities, and this compound serves as a valuable building block for synthesizing new potential agrochemical agents on a research scale. Its analog, 2-BROMO-5-METHYL-4-NITROANISOLE, is noted as a versatile intermediate in the synthesis of agrochemicals. lookchem.com The synthesis of derivatives through reactions at its functional groups allows researchers to create libraries of novel compounds. These compounds can then be screened for herbicidal, fungicidal, or insecticidal properties. The development of p-nitrophenol (p-NP) based materials, for example, is significant in the context of pesticides. frontiersin.org

Applications in Material Science Research and Polymer Chemistry

In material science, nitrophenol-containing compounds are utilized for their electronic and optical properties. They are of interest in the development of functional materials, including polymers and molecular sensors.

Integration into Functional Polymeric Systems

Nitrophenols can be incorporated into polymer structures to impart specific functionalities. nih.gov Porous organic polymers have been synthesized and studied for their ability to adsorb p-nitrophenol from water, indicating an interaction between the phenolic structure and the polymer matrix. rsc.org Coordination polymers have also been shown to effectively adsorb and catalytically reduce nitrophenols, highlighting the role of these compounds in developing materials for environmental remediation. nih.gov While direct integration of this compound into polymers is a specialized area of research, its structural characteristics suggest potential for use as a monomer or a functional additive in creating polymers with tailored electronic or responsive properties. The development of functionalized natural and synthetic polymeric materials is a key area of research in environmental chemistry. mdpi.com

Contribution to Self-Immolative Linker Design

Self-immolative linkers are smart molecular systems designed to break apart and release an active molecule in response to a specific trigger. rsc.orgunifr.ch This technology is crucial in fields like drug delivery and diagnostics. Phenol derivatives, particularly those with electron-withdrawing groups like the nitro group, are fundamental components in many self-immolative systems. unifr.chresearchgate.net The nitro group enhances the acidity of the phenolic proton, facilitating the initiation of a fragmentation cascade upon a triggering event. rsc.org

The general mechanism involves a trigger that unmasks the phenolic hydroxyl group, initiating an electronic cascade that leads to the cleavage of the linker and release of a cargo molecule. researchgate.netiris-biotech.de Although the direct use of this compound in a widely commercialized self-immolative system is not documented, its structure is highly relevant to the design of new linkers. Researchers can exploit its substituted phenol framework to fine-tune the stability and release kinetics of such systems for applications in medicinal chemistry, analytical chemistry, and material science. rsc.orgresearchgate.net

Table 2: Components of a Phenol-Based Self-Immolative System

| Component | Function | Example from this compound |

| Trigger | Initiates the fragmentation cascade upon activation. | The phenolic hydroxyl group. |

| Spacer/Linker | The core structure that fragments. | The phenyl ring itself. unifr.ch |

| Leaving Group | The molecule that is released. | A cargo molecule attached to the linker. |

| Modulating Group | Fine-tunes electronic properties and reaction rates. | The nitro and bromo groups. rsc.orgresearchgate.net |

Research Applications in Analytical Chemistry and Chemical Sensing

In analytical chemistry, compounds with well-defined properties are essential for developing new detection methods. Nitrophenols are often used as target analytes in the development of electrochemical sensors and other detection platforms due to their electrochemical activity. frontiersin.org For instance, research has focused on creating sensitive electrochemical methods for detecting p-nitrophenol in environmental samples. frontiersin.org

Furthermore, the structural features of this compound make it a candidate for use in chemical sensing applications. Coordination polymers have been designed for the fluorescent detection of nitrophenols. mdpi.com Self-immolative systems, which can be based on nitrophenol structures, are also applied in the development of sensors where the release of a reporter molecule signals the presence of a specific analyte. acs.org The compound itself or its derivatives could serve as standards or be integrated into sensing platforms for detecting various analytes. synhet.com

Precursor Development for Specialty Chemicals and Fine Chemicals

Beyond its role as a general synthetic intermediate, this compound is a precursor for the synthesis of specialty and fine chemicals. These are high-purity, complex substances produced in smaller volumes for specific applications, such as pharmaceuticals, electronics, and performance materials. Its analog, 2-tert-butyl-4-bromo-5-nitrophenol, is explicitly mentioned as being utilized in the production of specialty chemicals. The ability to selectively modify the different functional groups of this compound allows for the creation of unique, high-value molecules that are not easily accessible through other synthetic routes. This makes it a key starting material for chemical suppliers catering to research and development laboratories and specialized industrial sectors. lookchem.com

Future Research Directions for 2-bromo-5-methyl-4-nitrophenol

Development of Sustainable Synthetic Methodologies

The current synthesis of 2-Bromo-5-methyl-4-nitrophenol often involves multi-step processes that may utilize hazardous reagents and solvents. A primary focus of future research should be the development of more sustainable, efficient, and environmentally benign synthetic routes.

One documented synthesis involves the reaction of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene with a sodium hydroxide solution in dimethyl sulfoxide (DMSO) at elevated temperatures. chemicalbook.com While effective, this method presents opportunities for green chemistry improvements. Future research should explore:

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids, supercritical fluids, or water-based systems, to replace traditional organic solvents like DMSO.

Catalytic Systems: Developing novel catalytic systems, including biocatalysts or heterogeneous catalysts, that can improve reaction efficiency, reduce waste, and allow for easier separation and recycling. For instance, research into enzyme-catalyzed regioselective bromination and nitration on a phenol scaffold could provide a highly sustainable alternative.

Atom Economy: Designing synthetic pathways with higher atom economy, minimizing the formation of byproducts. This could involve exploring one-pot synthesis strategies from more readily available precursors like 3-methyl-4-nitrophenol. researchgate.net

Energy Efficiency: Investigating alternative energy sources, such as microwave or ultrasonic irradiation, to potentially reduce reaction times and energy consumption compared to conventional heating.

A comparative table of current and potential future synthetic approaches is presented below.

| Feature | Current Method (Example) | Future Sustainable Goal |

| Starting Material | 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene chemicalbook.com | More accessible precursors (e.g., 3-Methyl-4-nitrophenol) |

| Reagents | Sodium hydroxide chemicalbook.com | Mild, recyclable catalysts (e.g., biocatalysts) |

| Solvent | Dimethyl sulfoxide (DMSO) chemicalbook.com | Green solvents (e.g., water, ionic liquids) |

| Conditions | 100°C for 2 hours chemicalbook.com | Lower temperatures, reduced reaction times (e.g., via microwave assist) |

| Workup | Solvent extraction (ethyl acetate), multiple washes chemicalbook.com | Simplified workup, minimized solvent waste |

Advanced Mechanistic Studies of Chemical and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application. The electronic properties of the molecule, influenced by the electron-withdrawing nitro group and the bromine atom, along with the phenolic hydroxyl group, suggest a rich and complex reactivity profile.

Future mechanistic studies should focus on:

Reaction Pathways: Elucidating the detailed mechanisms of its key reactions, such as nucleophilic substitution of the bromine atom, reduction of the nitro group to an amine, and oxidation of the phenolic group. These studies could employ advanced spectroscopic techniques and kinetic analysis.

Biological Target Interaction: For any identified biological activity, it is imperative to understand the molecular mechanism of action. This involves identifying specific molecular targets (e.g., enzymes, receptors) and characterizing the interactions through techniques like X-ray crystallography of co-crystallized complexes. The phenolic hydroxyl and nitro groups are known to participate in hydrogen bonding and other interactions with biological molecules.

Metabolic Fate: Investigating the metabolic pathways of this compound in relevant biological systems. This includes identifying metabolites and understanding the enzymatic processes involved in its transformation, which is critical for any potential development in chemical biology.

Design and Synthesis of Novel Derivatives with Tuned Properties

This compound serves as a valuable scaffold for the synthesis of novel derivatives with tailored properties. The functional groups present—hydroxyl, bromo, and nitro—offer multiple sites for chemical modification.

Future research in this area should systematically explore the synthesis of new families of compounds by:

Modifying the Hydroxyl Group: Creating ethers and esters to modulate lipophilicity and steric properties.

Replacing the Bromo Group: Utilizing cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of aryl or alkyl substituents, thereby creating entirely new molecular frameworks. rsc.org

Transforming the Nitro Group: Reducing the nitro group to an amine, which can then be further functionalized to form amides, sulfonamides, or Schiff bases. researchgate.net The resulting amino-phenol derivative could also serve as a precursor for heterocyclic ring systems.

Creating Coordination Complexes: Using the phenolic oxygen and the nitro group as potential ligation sites for the synthesis of metal complexes, a strategy that has been used with related nitrophenols to create compounds with interesting catalytic or material properties. researchgate.net

| Functional Group | Potential Modification | Resulting Derivative Class | Potential Application Area |

| Phenolic -OH | Alkylation / Acylation | Ethers / Esters | Chemical Probes |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Biaryls | Materials Science |

| Nitro (-NO2) | Reduction & Acylation | Anilides | Medicinal Chemistry Scaffolds |

| Multiple Groups | Diazotization & Coupling | Azo Dyes | Dyes, Sensors researchgate.net |

Integration of Computational and Experimental Research for Predictive Modeling

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. For this compound, this integrated approach can provide deep insights and guide experimental efforts more efficiently.

Future directions should include: